molecular formula C16H14ClN3O5 B5696146 N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

Cat. No. B5696146
M. Wt: 363.75 g/mol
InChI Key: PNAPWELEZCTNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide, also known as CAY10585, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell growth and proliferation. In

Scientific Research Applications

N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is a selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell growth and proliferation. By inhibiting CK2, N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide can disrupt the signaling pathways that promote cancer cell growth and proliferation, leading to cell death. In addition, CK2 has been shown to play a role in the regulation of inflammation, and inhibiting CK2 with N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide can reduce inflammation.
Biochemical and Physiological Effects:
N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it can induce cell death and inhibit cell growth and proliferation. In addition, N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide in lab experiments is its selectivity for CK2. This allows researchers to specifically target CK2 signaling pathways without affecting other signaling pathways. In addition, N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one limitation of using N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is its solubility, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of future directions for research on N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide in different types of cancer and to optimize dosing regimens. In addition, more research is needed to understand the mechanism of action of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide in cancer cells and to identify potential biomarkers of response. Another area of interest is the potential use of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide in the treatment of inflammatory diseases. Further studies are needed to determine the efficacy of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide in different models of inflammation and to optimize dosing regimens. Finally, more research is needed to understand the potential side effects of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide and to identify ways to mitigate these effects.
In conclusion, N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its selectivity for CK2 makes it a useful tool for studying CK2 signaling pathways, and its anti-cancer and anti-inflammatory properties make it a promising candidate for cancer therapy and the treatment of inflammatory diseases. Further research is needed to fully understand the potential of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide and to optimize its use in different experimental settings.

Synthesis Methods

The synthesis of N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide involves a series of chemical reactions starting from 4-chloro-3-methylphenol. The first step involves the esterification of 4-chloro-3-methylphenol with acetic anhydride to form the corresponding acetate. The acetate is then reacted with 3-nitrobenzenecarboximidamide in the presence of a base to form the final product, N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide. This synthesis method has been described in detail in a research article by Cozza et al. (2014).

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5/c1-10-7-13(5-6-14(10)17)24-9-15(21)25-19-16(18)11-3-2-4-12(8-11)20(22)23/h2-8H,9H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAPWELEZCTNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

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